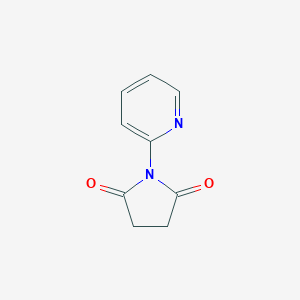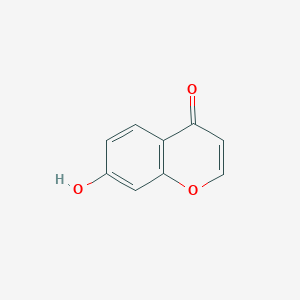
7-Hydroxy-4-benzopyrone
Vue d'ensemble
Description
7-Hydroxy-4-benzopyrone, also known as 7-Hydroxy-4-chromone, is a compound with the molecular formula C9H6O3 . It is a derivative of 4-oxo-4H-1-benzopyran . This compound has been found to inhibit Src kinase with an IC50 of <300 μM .
Synthesis Analysis
The synthesis of 7-Hydroxy-4-benzopyrone derivatives has been described in several studies . For instance, one study reported the design and synthesis of a new class of potential dual PPARalpha and gamma agonists, which were identified from “natraceuticals” and synthetic analogues .
Molecular Structure Analysis
The molecular structure of 7-Hydroxy-4-benzopyrone consists of a benzopyrone ring with a hydroxyl group at the 7th position . The benzopyrone ring is a key pharmacophore of these molecules, exhibiting similarity to the core structure of both fibrates and thiazolidinediones .
Chemical Reactions Analysis
7-Hydroxy-4-benzopyrone has been used as a probe in the Fenton reaction for the quantification of hydroxyl radical concentration . The hydroxylated species, namely 7-hydroxycoumarin (7HC), was monitored by fluorescence techniques .
Applications De Recherche Scientifique
Medicinal Chemistry Building Block for Therapeutic Compounds
The chroman-4-one framework, which includes 7-hydroxy-4H-chromen-4-one, is a significant structural entity in medicinal chemistry. It serves as a major building block for a large class of medicinal compounds due to its oxygen-containing heterocyclic structure. These synthetic compounds exhibit a broad variety of biological and pharmaceutical activities, making them valuable in drug development .
Antioxidant Activities
Compounds derived from 7-hydroxy-4H-chromen-4-one have been synthesized and evaluated for their antioxidant activities. These activities are crucial as they can protect the body from damage caused by harmful molecules called free radicals .
Antiparasitic Applications
Chroman-4-one derivatives have been synthesized and biologically evaluated against parasitic enzymes and parasites such as Trypanosoma brucei and Leishmania infantum. This indicates the potential use of 7-hydroxy-4H-chromen-4-one in developing treatments for parasitic infections .
Antiproliferative Effects
Studies have shown that certain derivatives of 7-hydroxy-4H-chromen-4-one can exert antiproliferative effects by arresting cells in the G2/M phase of the cell cycle and inducing apoptosis. This suggests potential applications in cancer therapy, where controlling cell proliferation is crucial .
Antidiabetic Effects
Some isolated compounds related to chromanone structures have exhibited significant antidiabetic effects by inhibiting enzymes such as DGAT, PTP1B, and α-glucosidase. This points to the possibility of using 7-hydroxy-4H-chromen-4-one derivatives in managing diabetes .
Antiviral Properties
Flavonoids containing the 4H-chromen-4-one scaffold have shown antiviral activities. This suggests that derivatives of 7-hydroxy-4H-chromen-4-one could be explored for their potential in creating antiviral therapies .
Mécanisme D'action
Target of Action
The primary target of 7-hydroxy-4H-chromen-4-one is the Src kinase . Src kinases play crucial roles in cell signaling, cell growth, and differentiation. By inhibiting Src, this compound interferes with downstream signaling pathways, affecting cellular processes .
Mode of Action
When 7-hydroxy-4H-chromen-4-one interacts with Src, it disrupts the kinase’s activity. Src kinases are involved in various cellular processes, including proliferation, migration, and survival. Inhibition of Src can lead to altered gene expression, cell cycle arrest, and reduced tumor growth .
Safety and Hazards
Propriétés
IUPAC Name |
7-hydroxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O3/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-5,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVJCRTSTRGRJJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)OC=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40208604 | |
| Record name | 7-Hydroxy-4-benzopyrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40208604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Hydroxy-4-benzopyrone | |
CAS RN |
59887-89-7 | |
| Record name | 7-Hydroxychromone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59887-89-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Hydroxy-4-benzopyrone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059887897 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Hydroxy-4-benzopyrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40208604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-hydroxy-4-benzopyrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.321 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 7-hydroxy-4H-chromen-4-one influence mitochondrial function?
A1: Research indicates that 7-hydroxy-4H-chromen-4-one promotes mitochondrial biogenesis, a process crucial for maintaining cellular energy production. It achieves this by activating SIRT1, a protein deacetylase that positively regulates PGC-1α, a master regulator of mitochondrial biogenesis []. This activation leads to increased expression of mitochondrial proteins like ATP synthase β and ND6, resulting in enhanced respiration and ATP production in renal proximal tubular cells []. You can find more details about this mechanism in the paper "Isoflavones Promote Mitochondrial Biogenesis" on Semantic Scholar: .
Q2: What is the significance of the hydroxyl group at position 7 in 7-hydroxy-4H-chromen-4-one for its biological activity?
A2: Studies on substituted isoflavones, including 7-hydroxy-4H-chromen-4-one, have revealed that the presence of the hydroxyl group at position 7 is essential for the activation of SIRT1 []. This activation is crucial for the compound's ability to induce mitochondrial biogenesis. Further research is needed to fully understand the specific interactions between the hydroxyl group and the SIRT1 protein.
Q3: Have there been studies investigating the anti-inflammatory potential of compounds derived from 7-hydroxy-4H-chromen-4-one?
A4: While the provided research doesn't directly investigate the anti-inflammatory properties of 7-hydroxy-4H-chromen-4-one itself, a study exploring flavone and flavanone derivatives, which share structural similarities with 7-hydroxy-4H-chromen-4-one, highlights their potential as anti-inflammatory agents []. The researchers synthesized various derivatives and found that some exhibited significant anti-inflammatory activity comparable to known COX-2 inhibitors. This finding suggests that further investigation into the anti-inflammatory potential of compounds derived from 7-hydroxy-4H-chromen-4-one is warranted. You can delve deeper into this research by accessing the paper "Molecular modelling, Synthesis and Evaluation of Flavone and Flavanone Scaffolds as Anti-inflammatory Agents" on Semantic Scholar: .
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Prop-2-enylsulfanyl-[1,2,4]triazolo[3,4-b][1,3]benzothiazole](/img/structure/B183308.png)
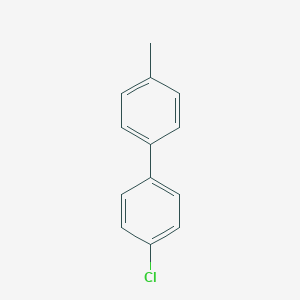
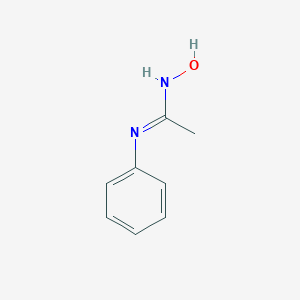
![Benzo[1,3]dioxol-5-ylmethyl-(4-fluoro-benzyl)-amine](/img/structure/B183311.png)
![6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B183312.png)


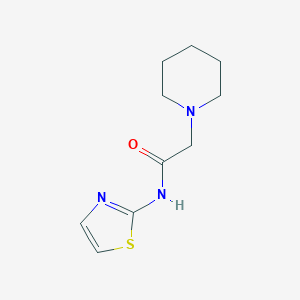
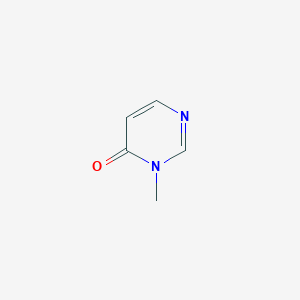
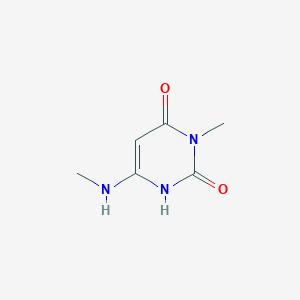
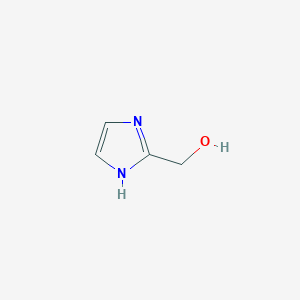
![Thieno[3,2-b]pyridin-6-ol](/img/structure/B183330.png)
